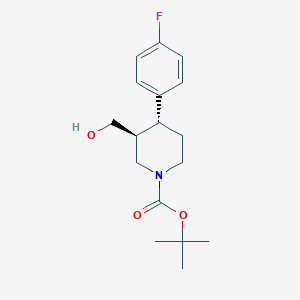

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Description

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBDGYQRKQAUJW-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434299 | |

| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200572-33-4 | |

| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Protection

According to a synthesis reported on ChemicalBook, the starting material is (-)-(3S,4R)-4-(4-fluorophenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester. This compound is dissolved in tetrahydrofuran (THF) and treated with a borane-dimethylsulfide complex at 0 °C to 20 °C to selectively reduce the carboxylic acid moiety at the 3-position to a hydroxymethyl group while maintaining the Boc protection on the nitrogen.

Reduction Step

- The borane-dimethylsulfide complex acts as a mild reducing agent, converting the carboxyl group to the primary alcohol.

- The reaction is stirred at 0 °C for 15 minutes and then at room temperature overnight.

- Quenching is performed with methanol at 0 °C to avoid over-reduction or side reactions.

- The product is extracted with tert-butyl methyl ether, dried, and purified by flash chromatography to yield this compound in approximately 94% yield.

Purification and Characterization

- The final compound is obtained as a colorless viscous oil.

- Mass spectrometry confirms the molecular ion at m/e 310 (M+H).

- Purity is typically high due to the selectivity of the reduction and the efficiency of chromatographic purification.

Alternative Preparation Routes and Related Compounds

While the above method is specific for the Boc-protected derivative, related compounds such as trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine have been prepared via multi-step sequences involving:

- Wittig reaction of p-fluorobenzaldehyde with triethyl phosphonoacetate to form 4-fluoroethyl cinnamate.

- Cyclization with N-methylaminocarbonylethyl acetate to form a dioxopiperidine intermediate.

- Reduction with potassium borohydride and boron trifluoride diethyl etherate to yield the hydroxymethyl piperidine derivative.

- Subsequent purification steps including crystallization and recrystallization ensure high purity and yield (approximately 87% yield, 98.5% purity).

Although this method targets the N-methyl derivative rather than the Boc-protected compound, it demonstrates the utility of selective reductions and cyclizations in preparing 3-hydroxymethyl piperidine derivatives with fluorophenyl substituents.

Summary Table of Key Preparation Parameters for this compound

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Starting material | (-)-(3S,4R)-4-(4-fluorophenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester | — | — | Precursor with Boc protection |

| Reduction | Borane-dimethylsulfide complex in THF | 0 °C to 20 °C | 94 | Selective reduction of carboxyl to hydroxymethyl |

| Quenching | Methanol | 0 °C | — | To stop reaction and avoid side products |

| Extraction & Purification | tert-butyl methyl ether, flash chromatography | Room temperature | — | High purity product obtained |

Research Findings and Considerations

- The borane-dimethylsulfide complex is preferred for its mildness and selectivity, preserving stereochemistry and Boc protection.

- The reaction conditions (low temperature, controlled quenching) minimize side reactions such as over-reduction or racemization.

- The Boc protecting group is stable under these conditions and allows for further functionalization if needed.

- The method provides a high yield and purity, suitable for pharmaceutical intermediate production.

- Alternative methods involving hydride reductions of dioxopiperidine intermediates are more complex but can be adapted for related derivatives.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.

Reduction: The compound can be further reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: (3S,4R)-1-Boc-3-carboxy-4-(4-fluorophenyl)-piperidine.

Reduction: (3S,4R)-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Molecules

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine serves as a versatile intermediate in synthesizing various pharmaceuticals. Its piperidine core is integral to many drug candidates due to its ability to interact with biological targets effectively. Notably, the presence of the hydroxymethyl group enhances its reactivity, allowing for further derivatization.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to explore their potential as antidepressant agents. The incorporation of the fluorophenyl moiety is particularly beneficial for enhancing pharmacological activity and selectivity towards serotonin receptors.

Neuropharmacological Research

The compound's structure allows it to engage with neurotransmitter systems, particularly in studies focused on neuropharmacology. Its derivatives have been evaluated for their effects on dopamine and serotonin pathways, which are crucial in treating mood disorders.

Case Study: Dopamine Receptor Modulation

In studies examining the modulation of dopamine receptors, certain derivatives of this compound exhibited promising results in increasing receptor affinity and selectivity. This suggests potential applications in developing treatments for conditions such as schizophrenia and Parkinson's disease.

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies to optimize pharmacological properties. By modifying different substituents on the piperidine ring or the fluorophenyl group, researchers can assess how these changes affect biological activity.

Development of Chemical Probes

This compound is also employed as a chemical probe in biological research. Its derivatives can be used to elucidate mechanisms of action for various biological targets.

Target Identification

Researchers have utilized this compound to identify novel targets within cancer cells by screening libraries of derivatives for cytotoxic activity.

Case Study: Anticancer Activity

In a recent study, derivatives were screened against multiple cancer cell lines, revealing that some compounds exhibited selective cytotoxicity towards specific cancer types, indicating potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, in the synthesis of paroxetine, it contributes to the formation of the piperidine ring system, which is crucial for the inhibition of serotonin reuptake . The molecular targets and pathways involved include the serotonin transporter (SERT), which is inhibited by the final product, leading to increased serotonin levels in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in protecting groups, substituents, and stereochemistry, leading to differences in pharmacological activity, synthetic utility, and physicochemical properties. Below is a detailed comparison:

Key Findings

Role of Protecting Groups :

- The Boc group in This compound prevents undesired reactions at the piperidine nitrogen during synthesis, contrasting with VM-2 (tosyl) and VM-7 (trityl), which serve as leaving groups or steric hindrance modifiers .

- Paroxetine lacks a protecting group, as the N-methyl group is part of its active pharmacophore .

Stereochemical Influence :

- The (3S,4R) configuration is critical for serotonin reuptake inhibition in paroxetine and its intermediates. In contrast, (3R,4R) -configured compounds like LY255582 exhibit opioid antagonist activity, highlighting the role of stereochemistry in target specificity .

Substituent Effects :

- The 4-fluorophenyl group enhances lipophilicity and binding affinity to serotonin transporters in paroxetine . Replacing it with 3-hydroxyphenyl (as in LY255582 ) shifts activity to opioid receptors .

- The hydroxymethyl group in the target compound is a precursor for introducing functional groups (e.g., benzodioxole in paroxetine) .

Conformational Stability :

- Piperidine rings in (3S,4R) -configured compounds adopt a chair conformation with equatorial substituents, as confirmed by vibrational circular dichroism (VCD) and NMR studies . This conformation optimizes interactions with biological targets.

Synthetic Utility :

Biological Activity

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a piperidine derivative notable for its potential biological activities. This compound, characterized by its specific stereochemistry and functional groups, has been the subject of various studies aimed at understanding its pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from recent research.

- Molecular Formula : C17H24FNO3

- Molecular Weight : 309.38 g/mol

- CAS Number : 200572-33-4

- Boiling Point : Predicted at 414.2 ± 40.0 °C .

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, piperidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

2. Neuropharmacological Effects

The piperidine structure is significant in neuropharmacology, particularly concerning cholinesterase inhibition. Compounds with similar structural motifs have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease . The introduction of a piperidine moiety has been associated with enhanced brain exposure and dual inhibition properties.

3. Inflammatory and Metabolic Disorders

Research indicates that piperidine derivatives can interact with metabolic pathways related to obesity and inflammation. Certain analogs have been noted for their ability to modulate neuropeptide Y (NPY) and agouti-related peptide (AgRP) pathways, which are pivotal in energy balance regulation .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of piperidine derivatives, researchers synthesized a series of compounds based on the piperidine framework. The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, leading to increased apoptosis rates compared to control groups .

Case Study 2: Alzheimer's Disease Models

In another investigation focusing on neuroprotective effects, a derivative with a similar structure was tested on transgenic models of Alzheimer’s disease. The results indicated that the compound could effectively inhibit both AChE and BuChE, showcasing its potential as a multi-targeted therapeutic agent .

Comparative Analysis of Piperidine Derivatives

The following table summarizes key biological activities associated with various piperidine derivatives:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Anticancer | Induced apoptosis in FaDu cells |

| EF24 (Piperidinone derivative) | Anticancer | Better IKKb inhibition than standard therapies |

| Donepezil | Neuropharmacological | Inhibits AChE and BuChE; improves cognitive function |

| RM-493 | Metabolic Disorders | Decreased food intake and improved glucose tolerance |

Q & A

Basic Question: What are the key synthetic routes for preparing (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, and how is stereochemical integrity maintained?

Answer:

The synthesis typically involves:

- Stepwise Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced early to protect the piperidine nitrogen. For example, tert-butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is synthesized via silylation of the hydroxymethyl group and Boc protection, followed by deprotection under basic conditions (e.g., NaOH in isopropanol) .

- Stereochemical Control : Chiral resolution using agents like L-(-)-di-p-toluoyltartaric acid ensures enantiomeric purity. Hydrogenation over catalysts such as PtO₂ or Pd/C is employed to reduce intermediates while retaining stereochemistry .

- Purification : Flash chromatography (e.g., 10% EtOAc/hexanes) or preparative HPLC is critical for isolating the target compound .

Advanced Question: How can conformational analysis of the piperidine ring and substituents be systematically studied?

Answer:

- Vibrational Circular Dichroism (VCD) : Combined with DFT calculations, VCD identifies dominant conformers by analyzing the equatorial/axial orientation of substituents. For example, the piperidine ring adopts a chair conformation with the 4-fluorophenyl, hydroxymethyl, and Boc groups in equatorial positions to minimize steric strain .

- NMR Spectroscopy : H-H coupling constants and NOE correlations reveal spatial relationships between substituents. For instance, equatorial fluorophenyl groups show distinct splitting patterns compared to axial orientations .

- X-ray Crystallography : Resolves absolute configuration and confirms computational predictions, as seen in related 4-aryl-piperidine derivatives .

Basic Question: What analytical methods are recommended for purity assessment and structural validation?

Answer:

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>98%). System suitability mixtures containing related compounds (e.g., paroxetine analogs) help validate methods .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₅FNO₃: 346.18 Da) .

- Optical Rotation : Specific rotation ([α]ᴅ) measurements verify enantiomeric excess, critical for chiral intermediates .

Advanced Question: How does the compound behave in metabolic or environmental degradation studies, and what analytical strategies track its transformation?

Answer:

- Metabolic Pathways : The compound is a metabolite of paroxetine, formed via O-dealkylation of the benzodioxole moiety. LC-MS/MS identifies degradation products like (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, which undergoes further oxidation or conjugation .

- Environmental Degradation : Hydrolysis under acidic/basic conditions cleaves the Boc group, yielding the free piperidine. Solid-phase extraction (SPE) coupled with GC-MS detects trace degradation products in water or soil .

- Stability Studies : Accelerated stability testing (40°C/75% RH) monitors decomposition, with NMR tracking structural changes over time .

Advanced Question: What computational strategies predict the compound's pharmacophoric features for target binding?

Answer:

- Pharmacophore Modeling : Ligand-based models highlight hydrogen bond acceptors (piperidine nitrogen), hydrophobic regions (fluorophenyl), and aromatic interactions. For analogs like VM-2 and VM-7, tosyl or trityl groups map to these features, guiding SAR studies .

- Molecular Docking : Docking into receptors (e.g., serotonin transporters) prioritizes poses where the fluorophenyl group occupies hydrophobic pockets, and the hydroxymethyl interacts with polar residues .

- MD Simulations : Free-energy perturbation (FEP) calculations assess binding affinity changes upon substituent modification (e.g., replacing Boc with acetyl) .

Basic Question: What safety precautions are essential during handling and storage?

Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H318: eye damage). Avoid ignition sources (P210) .

- Storage : Store at -20°C under nitrogen in amber vials to prevent oxidation. Desiccants (silica gel) mitigate hygroscopicity .

- Waste Disposal : Incinerate in EPA-approved facilities for halogenated compounds .

Advanced Question: How do structural modifications (e.g., Boc replacement) impact biological activity or physicochemical properties?

Answer:

- Boc Group : Removal (e.g., via TFA) increases solubility but reduces metabolic stability. Replacement with acetyl or cyclopropylcarbonyl alters logP and membrane permeability .

- Hydroxymethyl Functionalization : Conversion to sulfonate esters (e.g., tosyl) enhances reactivity for nucleophilic substitutions, critical in prodrug design .

- Fluorophenyl Substitution : Para-fluoro enhances π-stacking in receptor binding; meta-substitution reduces affinity, as shown in 5-HT uptake inhibition assays .

Basic Question: What are the compound's key applications in medicinal chemistry research?

Answer:

- Intermediate for Pharmaceuticals : Serves as a precursor to antidepressants (e.g., paroxetine) and opioid antagonists (e.g., alvimopan) via functional group transformations .

- Kinase Inhibitor Design : The piperidine scaffold is incorporated into G protein-coupled receptor kinase (GRK) inhibitors, leveraging its rigidity and hydrogen-bonding capacity .

- Radiolabeling : C-labeling at the hydroxymethyl position enables pharmacokinetic tracing in preclinical models .

Advanced Question: How can enantiomeric impurities be quantified, and what impact do they have on pharmacological profiles?

Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve (3S,4R) from (3R,4S) enantiomers. Detection limits <0.1% are achievable .

- Pharmacological Impact : Even 1% impurity in paroxetine analogs reduces 5-HT uptake inhibition by >50%, underscoring the need for strict enantiomeric control .

- Stereochemical Purity Assurance : Combine optical rotation, VCD, and X-ray crystallography for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.